molecular formula C20H16BrN5O2S4 B282920 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B282920
M. Wt: 566.5 g/mol
InChI Key: KPEDRFAFBYZHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that has recently garnered attention from the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide have been studied extensively. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of microorganisms. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide include the development of more potent and selective analogs, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction between 2-amino-6-(acetamido)benzothiazole and 5-(3-bromobenzylthio)-1,3,4-thiadiazol-2-amine in the presence of an appropriate catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has been found to exhibit significant biological activity and has potential applications in the field of drug discovery. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit antibacterial and antifungal activity.

properties

Molecular Formula

C20H16BrN5O2S4

Molecular Weight

566.5 g/mol

IUPAC Name

2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H16BrN5O2S4/c1-11(27)22-14-5-6-15-16(8-14)31-19(23-15)30-10-17(28)24-18-25-26-20(32-18)29-9-12-3-2-4-13(21)7-12/h2-8H,9-10H2,1H3,(H,22,27)(H,24,25,28)

InChI Key

KPEDRFAFBYZHCM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)Br

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)Br

Origin of Product

United States

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